molecular formula C11H15N5O5 B10940002 ethyl 4-[(4-nitro-1H-pyrazol-3-yl)carbonyl]piperazine-1-carboxylate

ethyl 4-[(4-nitro-1H-pyrazol-3-yl)carbonyl]piperazine-1-carboxylate

Cat. No.: B10940002
M. Wt: 297.27 g/mol
InChI Key: YIEROXCJQIDHFD-UHFFFAOYSA-N
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Description

ETHYL 4-[(4-NITRO-1H-PYRAZOL-3-YL)CARBONYL]TETRAHYDRO-1(2H)-PYRAZINECARBOXYLATE is a complex organic compound that belongs to the class of pyrazole derivatives. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties

Preparation Methods

The synthesis of ETHYL 4-[(4-NITRO-1H-PYRAZOL-3-YL)CARBONYL]TETRAHYDRO-1(2H)-PYRAZINECARBOXYLATE typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps :

    Formation of the Pyrazole Ring: The initial step involves the formation of the pyrazole ring through the reaction of hydrazine with a β-diketone under acidic conditions.

    Nitration: The pyrazole ring is then nitrated using a mixture of concentrated nitric and sulfuric acids to introduce the nitro group at the desired position.

    Coupling with Tetrahydropyrazinecarboxylate: The nitrated pyrazole is then coupled with ethyl tetrahydropyrazinecarboxylate under basic conditions to form the final product.

Industrial production methods often employ similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and automated synthesis systems to enhance yield and purity .

Chemical Reactions Analysis

ETHYL 4-[(4-NITRO-1H-PYRAZOL-3-YL)CARBONYL]TETRAHYDRO-1(2H)-PYRAZINECARBOXYLATE undergoes various chemical reactions, including :

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group, to form various derivatives.

    Cyclization: Under certain conditions, the compound can undergo intramolecular cyclization to form more complex heterocyclic structures.

Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various nucleophiles such as amines and thiols . The major products formed from these reactions depend on the specific conditions and reagents used but often include amino derivatives and cyclized heterocycles .

Scientific Research Applications

ETHYL 4-[(4-NITRO-1H-PYRAZOL-3-YL)CARBONYL]TETRAHYDRO-1(2H)-PYRAZINECARBOXYLATE has a wide range of applications in scientific research, including :

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the development of new drugs.

    Industry: It is used in the development of new materials with unique properties, such as high thermal stability and luminescence.

Comparison with Similar Compounds

ETHYL 4-[(4-NITRO-1H-PYRAZOL-3-YL)CARBONYL]TETRAHYDRO-1(2H)-PYRAZINECARBOXYLATE can be compared with other similar compounds, such as :

    Ethyl 1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylate: This compound has a similar pyrazole core but differs in the substituents attached to the ring.

    3-Acetyl-5-nitropyridine derivatives: These compounds share the nitro group and pyrazole ring but have different functional groups attached to the ring.

The uniqueness of ETHYL 4-[(4-NITRO-1H-PYRAZOL-3-YL)CARBONYL]TETRAHYDRO-1(2H)-PYRAZINECARBOXYLATE lies in its specific combination of functional groups, which imparts distinct chemical and biological properties .

Properties

Molecular Formula

C11H15N5O5

Molecular Weight

297.27 g/mol

IUPAC Name

ethyl 4-(4-nitro-1H-pyrazole-5-carbonyl)piperazine-1-carboxylate

InChI

InChI=1S/C11H15N5O5/c1-2-21-11(18)15-5-3-14(4-6-15)10(17)9-8(16(19)20)7-12-13-9/h7H,2-6H2,1H3,(H,12,13)

InChI Key

YIEROXCJQIDHFD-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(=O)C2=C(C=NN2)[N+](=O)[O-]

Origin of Product

United States

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